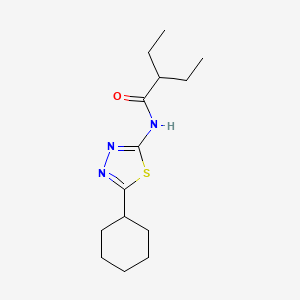![molecular formula C19H17NO7 B5879879 dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTB or DMTA and is a derivative of terephthalic acid.
Aplicaciones Científicas De Investigación
DMTB has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and environmental science. In materials science, DMTB has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and drug delivery.
In pharmaceuticals, DMTB has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMTB has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In environmental science, DMTB has been used as a precursor for the synthesis of fluorescent dyes. These dyes have applications in environmental monitoring and sensing.
Mecanismo De Acción
The mechanism of action of DMTB is not well understood. However, it is believed that DMTB exerts its biological effects by inhibiting enzymes involved in various cellular processes. For example, DMTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
DMTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DMTB can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). DMTB has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMTB is its ease of synthesis. DMTB can be synthesized in high yields using a simple and straightforward method. Another advantage of DMTB is its versatility. DMTB can be used as a building block for the synthesis of various materials and can be modified to suit different applications.
One limitation of DMTB is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation of DMTB is its potential toxicity. While DMTB has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood.
Direcciones Futuras
There are several future directions for the study of DMTB. One direction is the development of new materials based on DMTB. MOFs and COFs based on DMTB have already shown promising applications, and further research in this area could lead to the development of new materials with unique properties.
Another direction is the study of DMTB as an anticancer agent. While DMTB has shown promising results in vitro and in vivo, further studies are needed to fully understand its mechanism of action and potential as a cancer treatment.
Finally, the study of DMTB as a fluorescent dye precursor has potential applications in environmental monitoring and sensing. Further research in this area could lead to the development of new sensors for detecting environmental pollutants and contaminants.
Conclusion:
In conclusion, DMTB is a versatile and promising compound that has potential applications in various fields. Its ease of synthesis and versatility make it an attractive building block for the synthesis of various materials. Further research is needed to fully understand its mechanism of action and potential applications in pharmaceuticals and environmental science.
Métodos De Síntesis
DMTB can be synthesized by the reaction of terephthalic acid with acetic anhydride and dimethylamine. This reaction results in the formation of DMTB, which is a white crystalline solid. The synthesis of DMTB is a simple and straightforward process, and the compound can be easily obtained in high yields.
Propiedades
IUPAC Name |
dimethyl 2-[(2-acetyloxybenzoyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-11(21)27-16-7-5-4-6-14(16)17(22)20-15-10-12(18(23)25-2)8-9-13(15)19(24)26-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCBAZXLUJEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-((2-(acetyloxy)benzoyl)amino)terephthalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)


![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)


![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)


![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
